molecular formula C15H13N3S B5644294 N-(4-METHYLPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

N-(4-METHYLPHENYL)-N-[4-(2-PYRIDYL)-1,3-THIAZOL-2-YL]AMINE

Cat. No.: B5644294
M. Wt: 267.4 g/mol
InChI Key: XCRBIEGWIQBOCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of MMV007907 involves several steps, including the preparation of intermediate compounds and the final product. The specific synthetic routes and reaction conditions are detailed in various research articles . Industrial production methods for MMV007907 are not well-documented, as the compound is primarily used for research purposes. the general approach involves standard organic synthesis techniques, including purification and characterization of the final product.

Chemical Reactions Analysis

MMV007907 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MMV007907 can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound.

Properties

IUPAC Name

N-(4-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-5-7-12(8-6-11)17-15-18-14(10-19-15)13-4-2-3-9-16-13/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRBIEGWIQBOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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